molecular formula C19H27NO5 B2585113 N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE CAS No. 1421468-61-2

N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE

Cat. No.: B2585113
CAS No.: 1421468-61-2
M. Wt: 349.427
InChI Key: ZEXIVPIQZIDGPH-UHFFFAOYSA-N
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Description

N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a hydroxyoxan ring and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-hydroxyoxan-4-ylmethylamine with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-23-16-4-2-15(3-5-16)19(8-12-25-13-9-19)17(21)20-14-18(22)6-10-24-11-7-18/h2-5,22H,6-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXIVPIQZIDGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3(CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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